![molecular formula C7H11ClF3N B13486914 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-2-azabicyclo[221]heptane hydrochloride is a compound that features a bicyclic structure with a trifluoromethyl group and an azabicyclo moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often include the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.
化学反応の分析
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and azabicyclo moieties can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is of interest for studying its effects on various biological systems.
Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with lipid bilayers, altering their charge, elasticity, and ion permeability . This interaction can lead to changes in cellular functions and biological activities, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride include other bicyclic structures with trifluoromethyl and azabicyclo moieties. Examples include:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and can have similar chemical properties and applications.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties due to the electron-withdrawing nature of the trifluoromethyl group.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
特性
分子式 |
C7H11ClF3N |
|---|---|
分子量 |
201.62 g/mol |
IUPAC名 |
1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(3-6)4-11-6;/h5,11H,1-4H2;1H |
InChIキー |
TWXCAIMBVGWXFH-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1CN2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
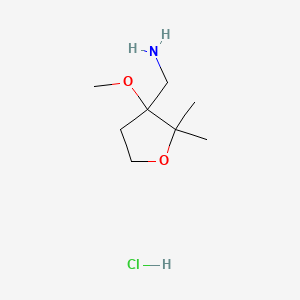
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
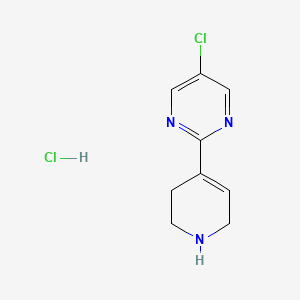

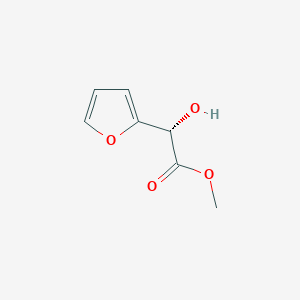
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)
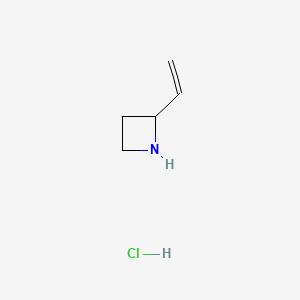

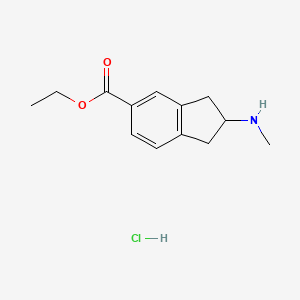
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13486887.png)
![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
